molecular formula C9H13BrN2 B13562666 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine

1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine

Cat. No.: B13562666
M. Wt: 229.12 g/mol
InChI Key: BFCMKLQQUVTUDM-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amines This compound features a brominated pyridine ring attached to a methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine typically involves the bromination of a pyridine derivative followed by amination. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromopyridine with an amine under palladium-catalyzed conditions . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination using robust and scalable methods. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine is unique due to the combination of the brominated pyridine ring and the amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C9H13BrN2/c1-9(2,11)6-7-4-3-5-12-8(7)10/h3-5H,6,11H2,1-2H3

InChI Key

BFCMKLQQUVTUDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(N=CC=C1)Br)N

Origin of Product

United States

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